2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a hydroxy group and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxyquinoline with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the ester group with a 4-methylphenyl group, which can be achieved through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules and disrupt cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives are being explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell death in cancer cells. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-quinolinecarboxylate: Lacks the 4-methylphenyl group, which may result in different biological activities.
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a chlorine atom instead of a methyl group, potentially altering its reactivity and biological properties.
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxyquinoline-3-carboxylate: Variation in the position of the hydroxy and carboxylate groups, which can affect its chemical behavior and applications.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-6-8-13(9-7-12)17(21)11-24-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFUVOSIWJDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322127 | |
Record name | [2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
791788-86-8 | |
Record name | [2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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